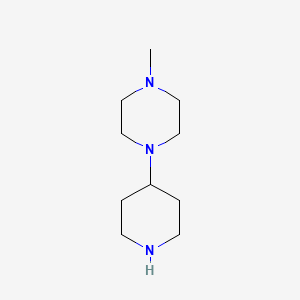

1-Methyl-4-(piperidin-4-yl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYYJGQKVGZGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912521 | |

| Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99726-99-5, 53617-36-0 | |

| Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(piperidin-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 99726-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-4-(piperidin-4-yl)piperazine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-4-(piperidin-4-yl)piperazine

Introduction

This compound is a heterocyclic organic compound featuring both piperidine and piperazine ring systems. Its unique structural arrangement makes it a valuable building block and key intermediate in the field of medicinal chemistry and pharmaceutical development.[1][2] This diamine scaffold is of significant interest to researchers and drug development professionals for its utility in synthesizing complex molecules with potential therapeutic activities, particularly those targeting the central nervous system.[1] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, handling, and applications, synthesized from authoritative sources to support advanced research and development.

Chemical Identity and Molecular Structure

Correctly identifying the molecule is the foundation of all subsequent scientific work. The compound is defined by its specific connectivity, which is captured in its various nomenclature and registry numbers.

Nomenclature and Identifiers:

-

Common Synonyms: 1-methyl-4-(4-piperidinyl)piperazine[5]

Note on a related isomer: It is important to distinguish this compound from its isomer, 1-(1-Methylpiperidin-4-yl)piperazine (CAS Number: 23995-88-2), where the methyl group is attached to the piperidine nitrogen instead of the piperazine nitrogen.[6][7] While structurally similar, their chemical and pharmacological properties may differ. This guide focuses exclusively on this compound (CAS 53617-36-0).

Molecular Structure and Key Features:

The structure consists of a piperazine ring substituted with a methyl group at the 1-position and a piperidin-4-yl group at the 4-position.[2] This configuration provides three nitrogen atoms with varying basicity, offering multiple sites for chemical modification.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

| Property | Value | Source(s) |

| Molecular Weight | 183.29 g/mol | [4][6][7] |

| Appearance | White to cream to orange powder, lumpy or fused solid | [3] |

| Physical Form | Solid | [5] |

| Melting Point | 52-57 °C | [3] |

| Solubility | Soluble in water | [8] |

| Predicted pKa | 9.28 ± 0.10 | [9] |

| XLogP3 | 0.2 | [4] |

| Vapor Pressure | 0.0124 mmHg at 25°C | [10] |

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.

Synthetic Pathway

A common method for synthesizing this compound involves a reductive amination reaction followed by deprotection. The process typically starts with N-methylpiperazine and a protected form of 4-piperidinone, such as N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidinone).[8][11]

Caption: General workflow for the synthesis of the target compound.

General Synthetic Protocol

-

Reductive Amination: N-Boc-4-piperidinone and N-methylpiperazine are dissolved in a suitable solvent like dichloromethane.[8] A reducing agent, such as sodium triacetoxyborohydride, is added to facilitate the formation of the C-N bond, yielding the Boc-protected intermediate.[12]

-

Purification: The reaction mixture is worked up, typically involving neutralization with an aqueous base (e.g., sodium bicarbonate), extraction with an organic solvent, and purification of the resulting intermediate.[8]

-

Deprotection: The purified Boc-protected intermediate is dissolved in a solvent such as methanol.[8] A strong acid, like concentrated hydrochloric acid, is added to remove the Boc protecting group.[8][11]

-

Final Isolation: The reaction mixture is concentrated, and the residue is dissolved in water. The solution is made alkaline (e.g., with NaOH) and extracted with an organic solvent. The organic layer is then dried and concentrated to yield the final product, this compound.[8]

Stability and Reactivity

-

Stability: The compound is reported to be hygroscopic and should be protected from moisture.[13][14] It is generally stable under recommended storage conditions but may be sensitive to light.[14][15]

-

Incompatible Materials: It should be kept away from strong oxidizing agents and strong acids.[13][14][15]

-

Hazardous Decomposition: Under fire conditions, it may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[15]

Applications in Research and Drug Development

This compound serves as a crucial scaffold in medicinal chemistry. Its structure is incorporated into various molecules being investigated for therapeutic properties.

-

Pharmaceutical Intermediate: It is a key raw material in the synthesis of several Active Pharmaceutical Ingredients (APIs).[2]

-

Neuropharmacology: The piperazine and piperidine moieties are common pharmacophores in drugs targeting the central nervous system. This compound is used in research to develop agents for neurological disorders like depression and anxiety.[1]

-

Factor Xa Antagonists: Derivatives of 1-methylpiperidin-4-yl-piperazine have been explored in the development of Factor Xa antagonists, which are a class of anticoagulant medications.[16]

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

Chromatography: Gas Chromatography (GC) is frequently used to determine the purity of the compound, with commercial suppliers often guaranteeing purities of ≥97.5% or higher by this method.[3]

-

Spectroscopy: While detailed spectra are not provided in the initial search, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed for structural elucidation and confirmation. The availability of Raman spectra has also been noted.[6]

Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of this chemical.

GHS Hazard Information

The compound is classified as hazardous, with specific warnings regarding its effects on skin and eyes.

| Category | Information | Source(s) |

| Pictogram(s) | GHS05 (Corrosion) | [7] |

| Signal Word | Danger | [5][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[6][7] H302+H312: Harmful if swallowed or in contact with skin.[5] H335: May cause respiratory irritation.[17][18] | |

| Precautionary Statements | P260/P261: Do not breathe dust/fumes/gas/mist/vapors/spray.[6][18] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][18] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] P310: Immediately call a POISON CENTER/doctor.[5][7] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[18] P405: Store locked up.[6][7][18] |

Handling and Storage Recommendations

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][18] It should be kept in a dark place under an inert atmosphere.[5][10][9]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory.[7][18] Work should be conducted in a chemical fume hood to avoid inhalation.[15]

Conclusion

This compound is a functionally rich chemical intermediate with well-defined properties. Its synthesis is achievable through standard organic chemistry techniques, and its value is clearly established in the synthesis of pharmacologically active molecules. A thorough understanding of its physicochemical properties, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization by researchers, scientists, and drug development professionals in advancing new therapeutic discoveries.

References

-

1-(1-Methylpiperidin-4-yl)piperazine. TCI Chemicals.

-

This compound | 53617-36-0. Sigma-Aldrich.

-

1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem, National Center for Biotechnology Information.

-

1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. ChemicalBook.

-

53617-36-0|this compound. BLDpharm.

-

1-(1-Methyl-4-piperidinyl)piperazine ≥98.0% (GC) | 23995-88-2. Sigma-Aldrich.

-

1-Methyl-4-(4-piperidinyl)piperazine, 98%. Thermo Scientific Chemicals.

-

1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. ChemBK.

-

This compound | C10H21N3 | CID 795707. PubChem, National Center for Biotechnology Information.

-

Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

-

1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792. PubChem, National Center for Biotechnology Information.

-

1-(1-methylpiperidin-4-yl)-piperazine Drug Information. PharmaCompass.com.

-

SAFETY DATA SHEET: 1-Methyl-4-(4-piperidinyl)piperazine. Thermo Fisher Scientific.

-

SAFETY DATA SHEET: 1-(1-Methyl-4-piperidinyl)piperazine. Fisher Scientific.

-

1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina. Chem-Impex.

-

1-(1-Methyl-4-piperidinyl)piperazine synthesis. ChemicalBook.

-

SAFETY DATA SHEET: Piperazine. Fisher Scientific.

-

1-methyl-4-(piperidin-4-yl)-piperazine. Echemi.

-

WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Google Patents.

-

This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Apicule.

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

-

1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2. ChemicalBook.

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

-

1-(1-methyl-piperidin-4-yl)piperazine Drug Information. PharmaCompass.com.

-

1-(1-Methylpiperidin-4-yl)piperazine. CymitQuimica.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. apicule.com [apicule.com]

- 3. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 53617-36-0 [sigmaaldrich.com]

- 6. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(1-Methyl-4-piperidinyl)piperazine = 98.0 GC 23995-88-2 [sigmaaldrich.com]

- 8. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 9. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 12. 1-(1-Methyl-4-piperidinyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. fishersci.com [fishersci.com]

- 16. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]

- 17. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-Methyl-4-(piperidin-4-yl)piperazine

Foreword: The Imperative of Unambiguous Structural Verification in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is not merely a procedural formality but the bedrock of safety, efficacy, and intellectual property. For novel chemical entities and active pharmaceutical ingredients (APIs), an unequivocal structural assignment is paramount. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structure elucidation of 1-methyl-4-(piperidin-4-yl)piperazine, a heterocyclic amine with significant potential as a scaffold in medicinal chemistry.

This document is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, fostering a deeper understanding of how to build a self-validating analytical workflow. By integrating multi-technique spectroscopic and chromatographic data, we will construct an unassailable body of evidence to confirm the molecular identity of this compound.

The Compound of Interest: this compound

This compound is a bicyclic tertiary amine featuring a piperidine ring linked to a piperazine ring, with a methyl group on one of the piperazine nitrogens. Its structure presents a fascinating challenge for elucidation due to the presence of multiple saturated heterocyclic rings and a number of chemically similar proton and carbon environments.

| Property | Value | Source |

| IUPAC Name | 1-(1-methylpiperidin-4-yl)piperazine | [1][2] |

| Molecular Formula | C10H21N3 | [1][2] |

| Molecular Weight | 183.29 g/mol | [1][2] |

| Monoisotopic Mass | 183.173547683 Da | [1][2] |

| CAS Number | 23995-88-2 | [1] |

The synthesis of this molecule, often involving the reaction of N-methylpiperazine with a protected 4-piperidone derivative followed by deprotection and reductive amination, informs our analytical strategy.[3] A thorough understanding of the synthetic route is crucial for anticipating potential impurities that may interfere with spectral analysis.

subgraph "cluster_Synthesis_and_Purification" { label="Synthesis & Purification"; style="rounded"; color="#4285F4"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nthis compound"]; Purification [label="Purification\n(e.g., Chromatography, Recrystallization)"]; Synthesis -> Purification; }

subgraph "cluster_Spectroscopic_Analysis" { label="Spectroscopic Analysis"; style="rounded"; color="#EA4335"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)"]; MS [label="Mass Spectrometry\n(GC-MS)"]; IR [label="FTIR Spectroscopy"]; }

subgraph "cluster_Chromatographic_Analysis" { label="Chromatographic Analysis"; style="rounded"; color="#FBBC05"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; HPLC [label="HPLC\n(Purity Assessment)"]; GC [label="GC\n(Purity & Volatiles)"]; }

subgraph "cluster_Data_Integration_and_Confirmation" { label="Data Integration & Confirmation"; style="rounded"; color="#34A853"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Data_Integration [label="Integration of All\nAnalytical Data"]; Structure_Confirmation [label="Final Structure Confirmation"]; Data_Integration -> Structure_Confirmation; }

Purification -> {NMR, MS, IR, HPLC, GC} [lhead="cluster_Spectroscopic_Analysis", ltail="cluster_Synthesis_and_Purification"]; {NMR, MS, IR, HPLC, GC} -> Data_Integration;

}

Figure 1: A typical workflow for the structure elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential, and 2D techniques can further confirm connectivity.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single 90° pulse

-

Spectral Width: 0-12 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence

-

Spectral Width: 0-200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

Data Interpretation and Expected Spectra

The structure of this compound suggests a complex ¹H NMR spectrum due to multiple overlapping methylene signals.

// Piperidine Ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"]; C6 [label="C", pos="0.87,-0.5!"];

// Piperazine Ring N2 [label="N", pos="0,-3!"]; C7 [label="C", pos="-0.87,-3.5!"]; C8 [label="C", pos="-0.87,-4.5!"]; N3 [label="N", pos="0,-5!"]; C9 [label="C", pos="0.87,-4.5!"]; C10 [label="C", pos="0.87,-3.5!"];

// Methyl Group C11 [label="CH₃", pos="0,-6!"];

// Bonds N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1; C4 -- N2; N2 -- C7 -- C8 -- N3 -- C9 -- C10 -- N2; N3 -- C11;

// Atom Numbering label_N1 [label="1'", pos="0.3,0.2!"]; label_C2 [label="2'", pos="-1.1,-0.3!"]; label_C3 [label="3'", pos="-1.1,-1.7!"]; label_C4 [label="4'", pos="0.3,-2.2!"]; label_C5 [label="5'", pos="1.1,-1.7!"]; label_C6 [label="6'", pos="1.1,-0.3!"]; label_N2 [label="1", pos="0.3,-3.2!"]; label_C7 [label="2", pos="-1.1,-3.3!"]; label_C8 [label="3", pos="-1.1,-4.7!"]; label_N3 [label="4", pos="0.3,-5.2!"]; label_C9 [label="5", pos="1.1,-4.7!"]; label_C10 [label="6", pos="1.1,-3.3!"];

}

Figure 2: Structure of this compound with atom numbering.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.80 | m | 4H | Piperidine H-2', H-6' (axial) |

| ~2.50 | m | 8H | Piperazine H-2, H-3, H-5, H-6 |

| ~2.28 | s | 3H | N-CH₃ |

| ~2.10 | m | 1H | Piperidine H-4' |

| ~1.95 | t | 4H | Piperidine H-2', H-6' (equatorial) |

| ~1.70 | m | 4H | Piperidine H-3', H-5' |

| ~1.50 | br s | 1H | N-H (Piperidine) |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~62.0 | Piperidine C-4' |

| ~55.5 | Piperazine C-3, C-5 |

| ~53.0 | Piperidine C-2', C-6' |

| ~49.5 | Piperazine C-2, C-6 |

| ~46.0 | N-CH₃ |

| ~32.0 | Piperidine C-3', C-5' |

The chemical shifts are estimations based on related structures and are influenced by solvent and concentration. The broad multiplets in the proton spectrum arise from complex spin-spin coupling within the saturated rings. 2D NMR experiments like COSY (Correlation Spectroscopy) would be invaluable to trace the proton-proton connectivities within the piperidine and piperazine rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and crucial fragmentation information that acts as a fingerprint for the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile amine.

Experimental Protocol for GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

Instrumental Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-500.

Data Interpretation and Fragmentation Analysis

The mass spectrum will provide the molecular ion peak (M⁺) and a series of fragment ions. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight, which is consistent with the molecular weight of 183.[1]

Expected Mass Spectrum Data:

| m/z | Proposed Fragment | Significance |

| 183 | [C₁₀H₂₁N₃]⁺ | Molecular Ion (M⁺) |

| 97 | [C₅H₁₁N₂]⁺ | Base peak, likely from cleavage of the piperidine ring, resulting in the N-methylpiperazine fragment. |

| 96 | [C₅H₁₀N₂]⁺ | Loss of a hydrogen atom from the m/z 97 fragment. |

| 70 | [C₄H₈N]⁺ | A common fragment in piperazine derivatives. |

| 56 | [C₃H₆N]⁺ | Another common fragment from piperazine ring cleavage. |

| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ | A smaller fragment, potentially from further breakdown of the rings. |

The fragmentation of cyclic amines is primarily driven by alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, which leads to the formation of a stable iminium ion.[4] The most prominent fragmentation for this compound is the cleavage at the C-N bond connecting the two rings, leading to the highly stable N-methylpiperazine cation radical at m/z 97.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Analysis

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is the simplest method.

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

Instrumental Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Interpretation and Characteristic Absorptions

The FTIR spectrum of this compound will be characterized by absorptions corresponding to C-H, C-N, and N-H bonds. As a molecule with both secondary and tertiary amine functionalities, specific peaks will be indicative of its structure.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (weak, broad) | N-H stretch | Secondary amine (piperidine) |

| 2930-2800 (strong) | C-H stretch | Aliphatic CH₂ and CH₃ groups |

| ~1450 (medium) | C-H bend (scissoring) | CH₂ groups |

| 1250-1020 (medium) | C-N stretch | Aliphatic amines |

| 910-665 (medium, broad) | N-H wag | Secondary amine |

The presence of a weak N-H stretching band around 3300 cm⁻¹ is a key indicator of the secondary amine in the piperidine ring. The absence of strong, sharp peaks in the 1600-1700 cm⁻¹ region confirms the absence of carbonyl groups, which could be potential impurities from the synthesis. The C-H stretching region below 3000 cm⁻¹ will be intense due to the numerous aliphatic C-H bonds.

Chromatographic Methods: Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound.

HPLC Protocol for Purity Analysis

Instrumentation and Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an amine modifier like diethylamine or triethylamine to improve peak shape for basic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

-

Injection Volume: 10 µL.

This method will allow for the quantification of the main peak corresponding to this compound and the detection of any non-volatile impurities.

Conclusion: A Unified Approach to Structural Certainty

The structure elucidation of this compound is a process of assembling a puzzle where each piece of spectroscopic and chromatographic data provides a unique and essential clue. The molecular formula and weight are established by mass spectrometry, with the fragmentation pattern providing a structural fingerprint. FTIR spectroscopy confirms the presence of the key functional groups. Finally, NMR spectroscopy, through a combination of ¹H, ¹³C, and 2D techniques, provides the definitive connectivity of the atoms, allowing for the complete and unambiguous assignment of the molecular structure.

This multi-faceted approach ensures a self-validating system where the data from each technique corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous analytical process is indispensable for advancing a compound through the drug development pipeline.

References

-

PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. Available from: [Link].

-

SpectraBase. 1-Methyl-4-(4-piperidinyl)piperazine. Available from: [Link].

-

SpectraBase. 1-(1-Methyl-4-piperidinyl)piperazine. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

SpectraBase. 1-Methyl-4-(piperidin-4-yl)piperidine. Available from: [Link].

-

PubChem. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. Available from: [Link].

-

Prasad, R., et al. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 834-839. Available from: [Link].

-

Yilmaz, F., & Cakir, U. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(11-12), 1035-1044. Available from: [Link].

-

NIST. Piperazine, 1-methyl-. Available from: [Link].

-

NIST. Piperazine, 1-methyl-4-nitroso-. Available from: [Link].

-

NIST. Piperazine, 1-methyl-. Available from: [Link].

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

-

NIST. Piperazine. Available from: [Link].

-

Mary, Y., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts: Synthetic, acid–base, XRD-analytical, FT-IR, FT-Raman spectral and quantum chemical study. Journal of Molecular Structure, 1094, 210-226. Available from: [Link].

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

Sources

1-Methyl-4-(piperidin-4-yl)piperazine CAS number 53617-36-0 properties

An In-depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine (CAS: 53617-36-0)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block crucial in modern medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, potential pharmacological relevance, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The unique arrangement of a piperidine ring attached to a piperazine moiety makes it a valuable scaffold in the synthesis of complex molecules with potential biological activity.[1] Its core structure allows for further functionalization, enabling the exploration of a wide chemical space in drug discovery programs.

Chemical Identifiers

A clear identification is paramount for regulatory compliance and accurate experimental design.

| Identifier | Value |

| CAS Number | 53617-36-0[2] |

| IUPAC Name | This compound[2][3] |

| Molecular Formula | C₁₀H₂₁N₃[2][3] |

| Molecular Weight | 183.29 g/mol [3] |

| InChI Key | MRYYJGQKVGZGSB-UHFFFAOYSA-N[2] |

| Canonical SMILES | CN1CCN(CC1)C1CCNCC1[2] |

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. The choice of solvent, reaction temperature, and storage conditions are all informed by these fundamental characteristics.

| Property | Value | Source |

| Appearance | White to cream or orange powder, lumpy or fused solid.[2] | Thermo Scientific Chemicals |

| Melting Point | 52-57 °C (clear melt) | [2] |

| Solubility | Soluble in water.[4] | ChemicalBook |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. Hygroscopic; protect from moisture.[5][6] | Sigma-Aldrich, Thermo Fisher Scientific |

Synthesis and Analytical Characterization

The synthesis of this compound is a critical process for its application as a building block. The chosen synthetic route must be efficient and yield a product of high purity for subsequent use in pharmaceutical synthesis.

Reductive Amination: A Proven Synthetic Protocol

A common and effective method for synthesizing this compound is through reductive amination. This approach involves the reaction of a ketone with an amine to form an intermediate imine/enamine, which is then reduced in situ to the desired amine. A typical procedure starts with N-Boc-4-piperidinone and N-methylpiperazine. The Boc (tert-butoxycarbonyl) protecting group is crucial as it prevents unwanted side reactions at the piperidine nitrogen, directing the reaction to the desired C-N bond formation.

Experimental Protocol: Two-Step Synthesis

Step 1: Reductive Amination and Boc-Protected Intermediate Formation

-

Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.0 eq) and N-methylpiperazine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[4][7]

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions to the reaction mixture.[8] This reagent is preferred for its mildness and selectivity for iminium ions over ketones.

-

Stir the reaction mixture at room temperature for several hours (e.g., 3-16 hours) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8]

-

Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.[4]

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.[4]

Step 2: Deprotection to Yield Final Product

-

Dissolve the crude intermediate from Step 1 in a solvent like methanol.[4]

-

Add a strong acid, such as concentrated hydrochloric acid or a saturated solution of HCl in methanol, to cleave the Boc protecting group.[4][7]

-

Stir the mixture, potentially with gentle heating (e.g., 40°C), for several hours to ensure complete deprotection.[4]

-

Concentrate the reaction mixture to remove the solvent.

-

Dissolve the residue in water and basify with a strong base like sodium hydroxide (NaOH) to deprotonate the amine and improve its solubility in organic solvents.[4]

-

Extract the product with dichloromethane, dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a solid.[4]

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Gas Chromatography (GC): Used to determine the purity of the final product, with typical acceptance criteria of ≥97.5%.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular formula.[9]

-

Infrared (IR) and Raman Spectroscopy: These techniques help identify the functional groups present in the molecule.[9]

Pharmacological Profile and Applications in Drug Discovery

While this compound is not an active pharmaceutical ingredient (API) itself, it is a highly valued intermediate in the synthesis of various therapeutic agents.[1] Its structural motifs are present in numerous compounds targeting the central nervous system (CNS).

The Pharmacological Significance of the Piperazine Ring

The piperazine ring is a well-known pharmacophore.[10] In many contexts, particularly in anthelmintic drugs, it acts as a GABA (γ-aminobutyric acid) receptor agonist.[11] This mechanism involves paralyzing parasites by mimicking the inhibitory neurotransmitter GABA, which leads to their expulsion from the host.[11] While this specific anthelmintic action is not the primary reason for its use in CNS drug discovery, the ability of the piperazine ring to interact with neurotransmitter systems is key. Its derivatives are widely studied for their potential to modulate various receptors and transporters in the brain, making them relevant for developing treatments for conditions like depression, anxiety, and other neurological disorders.[1]

Application as a Synthetic Building Block

The primary utility of this compound lies in its role as a versatile scaffold. The secondary amine on the piperidine ring provides a reactive site for further chemical modification, allowing for the attachment of various functional groups and the construction of more complex molecules. It is used as a key intermediate in the synthesis of compounds investigated as, for example, factor Xa antagonists.[12]

Caption: Role as a key intermediate in drug discovery.

Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. This compound is classified as a hazardous chemical and requires strict adherence to safety protocols.

GHS Hazard Classification

The compound is classified with significant hazards that necessitate careful handling.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage.[5][9] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[13] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][13] |

This data is aggregated from multiple sources and may vary slightly between suppliers.

Handling and Personal Protective Equipment (PPE)

Given its corrosive nature and toxicity, the following precautions are mandatory:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Personal Protective Equipment:

-

Hygiene: Do not breathe dust/fume/gas/mist/vapors/spray.[5] Wash hands and any exposed skin thoroughly after handling. Take off contaminated clothing and wash it before reuse.[13]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep under an inert atmosphere (e.g., nitrogen) to protect from moisture and carbon dioxide.[6]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[5][6]

-

Stability: The compound is hygroscopic and moisture-sensitive.[5][6]

References

-

1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. [Link]

-

This compound | C10H21N3 | CID 795707 - PubChem. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl)

-

1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina - Chem-Impex. [Link]

-

1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem. [Link]

-

Piperazine, 1-methyl-4-(4-piperidinyl)-|53617-36-0 - Angene Chemical. [Link]

- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl)

-

Piperazine - Wikipedia. [Link]

-

What is the mechanism of Piperazine? - Patsnap Synapse. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. 1-(1-Methyl-4-piperidinyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 12. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Properties, Synthesis, and Applications

Introduction

1-Methyl-4-(piperidin-4-yl)piperazine is a bifunctional heterocyclic compound that has emerged as a critical building block in contemporary medicinal chemistry. Structurally, it integrates two highly valuable pharmacophoric scaffolds: a piperazine ring, methylated at the N1-position, and a piperidine ring connected via the N4-position of the piperazine. This unique arrangement of saturated nitrogen heterocycles imparts a specific three-dimensional geometry and a profile of basicity and hydrogen bonding capabilities that make it an attractive intermediate for drug discovery. Its utility is demonstrated by its role as a key intermediate in the synthesis of several targeted therapies, including the kinase inhibitors Brigatinib and Gilteritinib[1]. This guide provides a comprehensive technical overview of its physical and chemical properties, synthetic routes, reactivity, and analytical characterization protocols for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems. The compound typically presents as a white to light yellow solid or a clear, colorless to slightly yellow liquid, depending on its purity and the ambient temperature[2][3][4]. It is soluble in water and various organic solvents like methanol and dichloromethane[5].

A summary of its core physicochemical data is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53617-36-0[4][5], 23995-88-2[2][6] | Multiple Sources |

| Molecular Formula | C₁₀H₂₁N₃ | [4][5][6] |

| Molecular Weight | 183.29 g/mol | [5][7][8] |

| Appearance | White to cream/orange powder, lumpy solid, or clear colorless to light yellow liquid | [2][3][4] |

| Melting Point | 29-32°C[3][9], 52-57°C[4] | ChemBK[3], Thermo Fisher[4] |

| Boiling Point | 99°C at 0.08 mmHg | [3][9] |

| Density | 0.99 g/mL | [3][9] |

| pKa (Predicted) | 9.28 ± 0.10 | [3][9] |

| Refractive Index (n20/D) | 1.508 | [9] |

| Solubility | Soluble in water[5]. Slightly soluble in Chloroform, Dichloromethane, Methanol[9]. | ChemicalBook[5][9] |

Note: Discrepancies in CAS numbers and melting points exist across different suppliers, which may be due to different salt forms or isomeric considerations. The most commonly cited CAS for the free base are 53617-36-0 and 23995-88-2.

Chemical Structure and Spectral Data

The structural identity of this compound is unequivocally confirmed through various analytical techniques.

-

SMILES: CN1CCN(CC1)C1CCNCC1[4]

-

InChI Key: MRYYJGQKVGZGSB-UHFFFAOYSA-N[4]

-

InChI String: 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3[6]

Comprehensive spectral data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in public databases such as PubChem and from commercial suppliers[6][7][10][11]. These data are crucial for structure verification and quality control.

-

1H NMR spectroscopy is used to confirm the proton environment, showing characteristic signals for the N-methyl group, the piperazine and piperidine ring protons, and the N-H proton of the piperidine ring.

-

13C NMR spectroscopy provides information on the carbon skeleton, confirming the number and type of carbon atoms present[6][11].

-

Mass Spectrometry confirms the molecular weight of the compound, with an exact mass of approximately 183.1735 Da[7]. GC-MS data often shows a top peak at m/z 97[6].

-

IR Spectroscopy reveals the presence of key functional groups, such as N-H stretching vibrations for the secondary amine in the piperidine ring and C-H stretching for the aliphatic rings and methyl group[6].

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the nucleophilicity and basicity of its three nitrogen atoms. The two nitrogens of the piperazine ring are tertiary, while the nitrogen of the piperidine ring is a secondary amine.

The secondary amine of the piperidine ring is the most reactive site for nucleophilic substitution and acylation reactions. This differential reactivity allows for selective functionalization at this position, which is a cornerstone of its utility in multi-step syntheses. The N-methylpiperazine moiety, being more sterically hindered and less nucleophilic, typically remains intact during these transformations. The basicity of the molecule, with a predicted pKa of 9.28, is attributed to the protonation of the nitrogen atoms, influencing its solubility in acidic media and its behavior in physiological environments[3][9].

A placeholder for a molecule image is used above. The diagram below illustrates the key reactive sites.

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 4-aminopiperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with various biological targets.[12][13][14] The N-methylpiperazine moiety is also frequently incorporated into drug candidates to enhance properties like aqueous solubility and target affinity.[15]

This compound serves as a crucial building block for synthesizing more complex molecules. Its primary application lies in its role as a key starting material or intermediate for active pharmaceutical ingredients (APIs).[1] The secondary amine on the piperidine ring provides a convenient handle for elaboration, allowing for the attachment of various side chains and functional groups to modulate pharmacological activity. This versatility has been exploited in the development of drugs for oncology and other therapeutic areas.[1][16]

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[2][6] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[2][6] Some sources also list H302+H312 (Harmful if swallowed or in contact with skin).[7]

-

Signal Word: Danger [6]* Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor.[2]

-

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[3][9]

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a series of standardized analytical tests should be performed.

Protocol 1: Structural Confirmation by NMR Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer. Expected signals include a singlet for the N-CH₃ group, and complex multiplets for the piperazine and piperidine ring protons.

-

Acquire a 13C NMR spectrum to confirm the number of unique carbon environments.

-

Causality: The chemical shifts and coupling patterns in the spectra are unique to the molecule's structure. Comparing the obtained spectra with reference data [10][11]validates the compound's identity.

-

Protocol 2: Molecular Weight and Purity by LC-MS

-

Objective: To confirm the molecular weight and assess the purity of the sample.

-

Methodology:

-

Prepare a stock solution of the compound in methanol at 1 mg/mL. Dilute to a working concentration of ~10 µg/mL using the initial mobile phase.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Scan Range: m/z 50-500.

-

-

Analysis: Look for the [M+H]⁺ ion at m/z ≈ 184.3. The purity can be estimated from the peak area of the main component in the total ion chromatogram (TIC).

-

Causality: This method separates the compound from potential impurities before ionization, providing a reliable purity assessment and confirmation of the correct molecular mass.

-

Caption: A typical analytical workflow for quality control (QC) of the compound.

References

-

1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. National Center for Biotechnology Information. [Link]

-

1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE - ChemBK. ChemBK. [Link]

-

This compound | C10H21N3 | CID 795707 - PubChem. National Center for Biotechnology Information. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.

-

1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem. National Center for Biotechnology Information. [Link]

-

1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. ACS Publications. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. National Institutes of Health. [Link]

- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents.

-

N-METHYLPIPERAZINE - Ataman Kimya. Ataman Kimya. [Link]

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed. National Center for Biotechnology Information. [Link]

-

This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Apicule. [Link]

-

1-Methyl-4-(4-piperidinyl)piperazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

N-METHYL PIPERAZINE. LookChem. [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. National Institutes of Health. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. University of Regina. [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. National Institutes of Health. [Link]

-

Synthesis of new amides of the N-methylpiperazine series | Request PDF - ResearchGate. ResearchGate. [Link]

-

4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed. National Center for Biotechnology Information. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 6. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]

- 10. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. echemi.com [echemi.com]

1-Methyl-4-(piperidin-4-yl)piperazine molecular weight and formula

An In-Depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Properties, Synthesis, and Applications

Introduction

This compound is a bicyclic heterocyclic compound featuring both a piperazine and a piperidine ring.[1] This unique structural arrangement makes it a valuable building block, or intermediate, in the field of medicinal chemistry and organic synthesis. Its significance is underscored by its role as a key component in the synthesis of several modern pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, tailored for researchers and professionals in drug development.

Core Molecular and Physical Properties

The fundamental identity and characteristics of a chemical intermediate are critical for its application in complex syntheses. The molecular formula for this compound is C10H21N3.[3][4][5][6] Its structure consists of a piperidine ring linked at its 4-position to a piperazine ring, which is in turn substituted with a methyl group at the opposite nitrogen atom.

Quantitative data and key physical properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C10H21N3 | [3][4][5][6][7] |

| Molecular Weight | 183.29 g/mol | [3][5][7][8][9] |

| CAS Number | 53617-36-0 | [3][4][6][10] |

| IUPAC Name | This compound | [3][6] |

| Synonyms | 1-methyl-4-(4-piperidinyl)piperazine, 4-(1-methylpiperazin-4-yl)piperidine | [4][5][10] |

| Appearance | White to cream or orange solid | [6][10][11] |

| Melting Point | 52-57 °C | [6][11] |

| Solubility | Soluble in water | [10] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that is well-documented in chemical literature and patents. A common and effective route involves the reductive amination of a protected piperidinone derivative with N-methylpiperazine, followed by a deprotection step.[10][12]

Rationale of the Synthetic Pathway

The chosen pathway leverages common and high-yielding reactions in organic chemistry.

-

Step 1: Reductive Amination & Boc Protection: The initial step involves the reaction between N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidinone).[12] The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen. This is crucial because the secondary amine of piperidine is a nucleophile, and protecting it prevents self-condensation or other side reactions, ensuring that the reaction occurs selectively between the ketone of the piperidinone and the secondary amine of N-methylpiperazine. The use of a reducing agent in this step facilitates the formation of the C-N bond.

-

Step 2: Acid-Catalyzed Deprotection: The second step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, using hydrochloric acid in methanol.[10] The acid cleaves the carbamate linkage, releasing carbon dioxide and tert-butanol (or its derivatives), to yield the final desired product.

The overall workflow for this synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methods.[10][12]

Materials:

-

N-tert-butoxycarbonyl-4-piperidinone (1.0 eq)

-

N-methylpiperazine (1.0-1.5 eq)

-

Dichloromethane (DCM)

-

Sodium triacetoxyborohydride (or another suitable reducing agent)

-

Saturated aqueous sodium bicarbonate

-

Methanol

-

Concentrated Hydrochloric Acid

-

48% aqueous Sodium Hydroxide

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup (Reductive Amination):

-

Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.0 eq) and N-methylpiperazine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

-

Workup 1:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

-

Deprotection:

-

Dissolve the crude residue from the previous step in methanol.

-

Add concentrated hydrochloric acid (e.g., 5.0 mL for a ~1.5 g scale reaction) and stir the mixture at 40°C for 12 hours.[10]

-

-

Workup 2 & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove methanol and excess acid.

-

Dissolve the resulting residue in distilled water.

-

Basify the aqueous solution by carefully adding 48% aqueous sodium hydroxide until the pH is >12.

-

Extract the alkaline aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[10]

-

Applications in Drug Development

The primary utility of this compound is as a key pharmaceutical intermediate.[1] The piperazine ring is a common motif in medicinal chemistry, known for its ability to improve the physicochemical properties of a drug candidate, such as solubility and oral bioavailability.[2]

This specific intermediate is integral to the synthesis of at least two notable FDA-approved oncology drugs:

-

Brigatinib: An anaplastic lymphoma kinase (ALK) inhibitor used to treat certain types of non-small cell lung cancer.

-

Gilteritinib: A FMS-like tyrosine kinase 3 (FLT3) inhibitor used for the treatment of acute myeloid leukemia (AML).[1][2]

In the structures of these drugs, the this compound moiety serves as a critical scaffold that correctly orients other functional groups to interact with their respective kinase targets. While the parent piperazine compound has known anthelmintic (anti-parasitic) properties, acting as a GABA receptor agonist to paralyze worms[13][14], its role in these complex modern drugs is purely structural, forming part of a molecule designed for a completely different biological target and mechanism.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[3] It is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[3][5] The GHS signal word is "Danger".[4][5]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, away from incompatible materials.[4]

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined chemical properties and established synthetic routes make it a reliable building block for complex molecular architectures. Its crucial role in the production of life-saving therapeutics like Brigatinib and Gilteritinib highlights the importance of such intermediates in the drug discovery and development pipeline. For researchers in this field, a thorough understanding of its synthesis, properties, and handling is essential for its effective and safe application.

References

-

This compound | C10H21N3 | CID 795707. PubChem. Available from: [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

-

1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem. Available from: [Link]

-

1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792. PubChem. Available from: [Link]

-

1-(1-methylpiperidin-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]

-

1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. ChemBK. Available from: [Link]

-

1-(1-Methyl-4-piperidinyl)piperazine. ChemBK. Available from: [Link]

- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Google Patents.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

-

This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Apicule. Available from: [Link]

-

Piperazine. Wikipedia. Available from: [Link]

-

What is the mechanism of Piperazine?. Patsnap Synapse. Available from: [Link]

-

1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]

-

Understanding the Specifications of 1-Methyl-4-(Piperidin-4-yl)-Piperazine for Pharmaceutical Use. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 53617-36-0 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 1-(1-Methyl-4-piperidinyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 10. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 13. Piperazine - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Piperazine? [synapse.patsnap.com]

An In-Depth Technical Guide to the Solubility of 1-Methyl-4-(piperidin-4-yl)piperazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Methyl-4-(piperidin-4-yl)piperazine, a key intermediate in pharmaceutical synthesis. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document establishes a robust inferred solubility profile based on its physicochemical properties and the behavior of its core structural motifs: piperidine and piperazine. We delve into the theoretical principles governing its solubility, including the roles of polarity, hydrogen bonding, and its basic nature. Crucially, this guide equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols to determine precise solubility data, ensuring the generation of reliable and reproducible results. This document is structured to empower the user with both a strong predictive understanding and the practical tools for empirical validation.

Introduction: The Challenge of Undocumented Solubility

This compound is a bicyclic heterocycle of significant interest in medicinal chemistry, serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Despite its importance, a comprehensive, publicly accessible database of its solubility in a wide range of organic solvents is currently unavailable. This lack of data presents a significant challenge for process chemists and formulation scientists who require precise solubility information for reaction optimization, purification, and the development of stable dosage forms.

This guide directly addresses this knowledge gap. Instead of merely reporting non-existent data, we provide a framework for understanding and predicting the solubility of this compound. This is achieved by dissecting its molecular structure, analyzing its physicochemical properties, and drawing logical inferences from the known behavior of its parent heterocycles. Furthermore, we provide detailed, step-by-step experimental protocols to enable researchers to generate their own high-quality, quantitative solubility data.

Physicochemical Properties and Inferred Solubility Profile

A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility. The "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, is a fundamental concept in this analysis[2].

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₀H₂₁N₃ | [3][4] |

| Molecular Weight | 183.29 g/mol | [3][4] |

| Appearance | Colorless to slightly yellow liquid | [5] |

| Predicted pKa | 9.28 ± 0.10 | ChemAxon |

| Predicted LogP | 0.2 | [3] |

The predicted pKa of 9.28 indicates that this compound is a basic compound. This is a critical factor influencing its solubility, particularly in protic solvents or aqueous solutions of varying pH. The low predicted LogP value suggests a relatively low lipophilicity and a preference for more polar environments.

The Influence of Structural Motifs: Piperidine and Piperazine

The structure of this compound contains two key saturated heterocyclic rings: piperidine and piperazine. The solubility behavior of these parent molecules provides a strong basis for inferring the solubility of the target compound.

-

Piperidine: Piperidine is miscible with water and soluble in a wide array of organic solvents, including alcohols, ethers, and chloroform[6][7][8]. Its solubility is attributed to the polarity imparted by the nitrogen atom and its ability to act as a hydrogen bond acceptor[6][9].

-

N-Methylpiperazine: As a closer structural analog, N-methylpiperazine is also highly soluble in water and miscible with polar organic solvents like ethanol and methanol[10][11].

Inferred Qualitative Solubility Profile

Based on the analysis of its physicochemical properties and the behavior of its parent heterocycles, we can infer a qualitative solubility profile for this compound. The presence of three nitrogen atoms, two of which are tertiary amines and one secondary amine, makes the molecule capable of acting as a hydrogen bond acceptor. The N-H bond of the piperidine ring also allows it to act as a hydrogen bond donor. These characteristics suggest a high affinity for polar solvents.

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The molecule's nitrogen atoms can readily form hydrogen bonds with the hydroxyl groups of protic solvents. The basic nature of the compound will also lead to favorable acid-base interactions with these weakly acidic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions are expected between the polar aprotic solvent and the polar C-N bonds and lone pairs of electrons on the nitrogen atoms of the solute. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | While the molecule has polar functional groups, the hydrocarbon backbone provides some non-polar character, allowing for favorable van der Waals interactions with aromatic rings. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are polar enough to interact favorably with the amine functionalities. Synthesis procedures for related compounds often utilize dichloromethane[12]. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Sparingly Soluble | The significant polarity of the piperazine and piperidine rings will limit solubility in highly non-polar aliphatic solvents. |

Theoretical Framework for Solubility

A deeper understanding of the thermodynamic principles governing solubility provides a robust framework for interpreting experimental results and making informed decisions in solvent selection.

Thermodynamics of Dissolution

The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall free energy change (ΔG) of this process determines the solubility. For a substance to dissolve, ΔG must be negative. This is governed by the Gibbs free energy equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy of solution, T is the temperature, and ΔS is the entropy of solution[13][14].

-

Enthalpy (ΔH): This term represents the energy change associated with the breaking and forming of intermolecular bonds. If the energy released from solute-solvent interactions is greater than the energy required to break solute-solute and solvent-solvent interactions, ΔH is negative (exothermic), which favors dissolution.

-

Entropy (ΔS): This term represents the change in disorder of the system. Dissolution of a solid or liquid into a solvent generally leads to an increase in entropy (positive ΔS), which also favors dissolution[14].

The Role of Hydrogen Bonding

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that plays a critical role in the solubility of this compound[9][15]. The molecule possesses both hydrogen bond donors (the N-H group on the piperidine ring) and multiple hydrogen bond acceptors (the lone pairs on all three nitrogen atoms)[9].

-

In Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The strong hydrogen bonding between the solute and solvent molecules leads to a favorable enthalpy of solution and, consequently, high solubility.

-

In Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors. They can interact favorably with the N-H group of the solute.

The Influence of pKa

The basicity of this compound (predicted pKa of 9.28) is a dominant factor in its solubility, especially in protic or acidic environments[16]. In the presence of a protic solvent or an acidic species, the nitrogen atoms can be protonated, forming a cationic species. This salt form is significantly more polar than the neutral molecule and will exhibit much higher solubility in polar solvents[17][18].

Experimental Determination of Solubility

Given the lack of quantitative data, experimental determination of solubility is essential for any application requiring precise concentrations. The following section provides detailed protocols for both thermodynamic and kinetic solubility determination.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature when the system is at equilibrium[6][9][19]. It is the most relevant value for formulation and process development. The shake-flask method is the gold standard for its determination[20][21].

-

Kinetic Solubility: This is a measure of how much of a compound, initially dissolved in a stock solvent (typically DMSO), can remain in solution when diluted into an aqueous buffer[6][13][22][23]. It is a high-throughput method often used in early drug discovery for rapid screening[13][22].

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes the industry-standard shake-flask method for determining the equilibrium solubility of this compound in an organic solvent[20][21].

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-